molecular formula C7H13Cl2N3 B1429366 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 55299-96-2

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No.: B1429366
CAS No.: 55299-96-2
M. Wt: 210.1 g/mol
InChI Key: BIFJCLMTULYQPS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential in Treating Irritable Bowel Syndrome and Nausea in Cancer Chemotherapy

A study by Ohta et al. (1996) explored a series of compounds, including 4,5,6,7-tetrahydro-1H-benzimidazole, as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds have potential applications in treating irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy.

2. Antimicrobial Activity

Reddy and Reddy (2010) investigated novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which include the 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine structure. Their research showed that these compounds have significant antibacterial and antifungal activities against various clinical isolates (Reddy & Reddy, 2010).

3. Synthesis and Anticancer Applications

Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus, including derivatives of 4,5,6,7-tetrahydro-1H-benzimidazole. These compounds exhibited significant in vitro anticancer activity, highlighting their potential as anticancer agents (Rashid et al., 2012).

4. Application in Electrochromic Properties of Conducting Polymers

A study by Akpinar et al. (2012) focused on the influence of hydrogen bonding on electrochromic properties in polymers. They synthesized compounds including 4,7-bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole, which could have implications in the field of conducting polymers (Akpinar et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to changes in cellular function and structure.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Action Environment

The compound is stable in an inert atmosphere and at room temperature . Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFJCLMTULYQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 5% Rh/C (5.215 g) to a 500 ml glass Parr bottle. Purge the bottle with nitrogen and wet the 5% Rh/C with 3 N HCl (50 ml). Then add 6-nitro-1H-benzoimidazole (10.354 g, 0.0635 mol) and 3N HCl (100 ml) to the purged bottle. Seal the Parr bottle and purge the reaction vessel with nitrogen (3×) and with hydrogen (3×). Then pressurize the reaction mixture with hydrogen (60 psig), seal the vessel but add hydrogen as needed to maintain 60 psig, agitate the reaction and heat to 80° C. Continue the reaction for 24 hours then turn off the heat and allow the reaction mixture to cool to ambient temperature. Vent the excess hydrogen from the vessel, purge the vessel with nitrogen (3×) and filter the reaction mixture to remove the 5% Rh/C catalyst. The filtrate is concentrated to dryness on a rotary evaporator and then under high vacuum. Dissolve the solid residue in 20 mL of methanol, heat to approximately 60° C. and add additional methanol (approximately up to 10 mL or as needed) to dissolve the residue completely. Cool the solution to room temperature and add ether (40 mL). A white solid separates, filter and dry under high vacuum to give the product (8.gm).
Quantity
10.354 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.215 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
Reactant of Route 4
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.